molecular formula C9H12Cl2N4 B4984215 3-(4-aminophenyl)-1H-pyrazol-5-amine dihydrochloride

3-(4-aminophenyl)-1H-pyrazol-5-amine dihydrochloride

Cat. No. B4984215
M. Wt: 247.12 g/mol
InChI Key: AZWJBSAMWPBVDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-aminophenyl)-1H-pyrazol-5-amine dihydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as 4-APPA and is used in a variety of research studies due to its unique properties and characteristics.

Mechanism of Action

The mechanism of action of 3-(4-aminophenyl)-1H-pyrazol-5-amine dihydrochloride is not fully understood. However, studies have suggested that this compound may act by inhibiting specific enzymes or receptors within the body, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
3-(4-aminophenyl)-1H-pyrazol-5-amine dihydrochloride has been shown to have a variety of biochemical and physiological effects, including the inhibition of specific enzymes and receptors within the body. This compound has also been shown to have potential anti-cancer properties, as well as neuroprotective effects in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-aminophenyl)-1H-pyrazol-5-amine dihydrochloride in lab experiments is its unique properties and characteristics, which make it a valuable tool for scientific research. However, there are also limitations to the use of this compound, including its potential toxicity and the need for specific reaction conditions during synthesis.

Future Directions

There are many potential future directions for the use of 3-(4-aminophenyl)-1H-pyrazol-5-amine dihydrochloride in scientific research. Some possible areas of study include the development of new cancer treatments, the study of neurological disorders, and the discovery of new drugs and therapies. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.

Synthesis Methods

The synthesis of 3-(4-aminophenyl)-1H-pyrazol-5-amine dihydrochloride involves the reaction of 4-aminophenyl hydrazine with 1,3-dimethyl-2-nitrobenzene under specific reaction conditions. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt of 4-APPA.

Scientific Research Applications

3-(4-aminophenyl)-1H-pyrazol-5-amine dihydrochloride has been used in a variety of scientific research studies, including cancer research, neuroscience, and drug discovery. This compound has been shown to have potential applications in the development of new cancer treatments, as well as in the study of neurological disorders such as epilepsy and Parkinson's disease.

properties

IUPAC Name

5-(4-aminophenyl)-1H-pyrazol-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.2ClH/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8;;/h1-5H,10H2,(H3,11,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWJBSAMWPBVDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2)N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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